molecular formula C24H25N3O3 B2356729 N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide CAS No. 898432-86-5

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2356729
CAS No.: 898432-86-5
M. Wt: 403.482
InChI Key: QZEBPSPBMVIKIM-UHFFFAOYSA-N
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Description

“N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide” is a synthetic organic compound that features a combination of furan, indole, and benzyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the furan-2-yl and indolin-1-yl intermediate: This step might involve the reaction of furan and indole derivatives under specific conditions.

    Coupling with 4-methylbenzylamine: The intermediate is then reacted with 4-methylbenzylamine to form the desired oxalamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

“N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide” can undergo various chemical reactions, including:

    Oxidation: The furan and indole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Various substituents can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated products.

Scientific Research Applications

“N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide” could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of “N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide” would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(furan-2-yl)ethyl)-N2-benzyl oxalamide
  • N1-(indolin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Uniqueness

“N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide” is unique due to the combination of furan, indole, and benzyl groups, which might confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-17-8-10-18(11-9-17)15-25-23(28)24(29)26-16-21(22-7-4-14-30-22)27-13-12-19-5-2-3-6-20(19)27/h2-11,14,21H,12-13,15-16H2,1H3,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEBPSPBMVIKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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